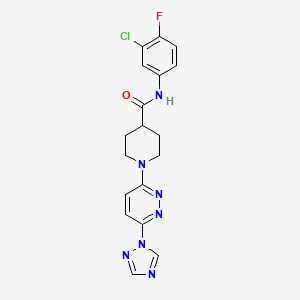
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClFN7O and its molecular weight is 401.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a complex organic molecule that incorporates various heterocyclic structures known for their significant pharmacological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a molecular formula of C21H25N9O and a molecular weight of approximately 419.493 g/mol. Its structure includes:
- A triazole ring , which is often associated with antifungal and antibacterial properties.
- A pyridazine ring , known for anti-inflammatory and anticancer activities.
- A piperidine moiety , frequently utilized in drug design for its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that compounds containing triazole and piperazine derivatives exhibit promising antimicrobial properties. For instance, studies have shown that related triazole compounds possess significant antifungal activity against various pathogens, including Candida species and Mycobacterium strains. The biological activity is often influenced by the electronic, steric, and lipophilic characteristics of the substituents on the piperazine moiety .
| Compound | MIC (μM) | Pathogen |
|---|---|---|
| Triazole derivative A | 31.75 | M. kansasii |
| Triazole derivative B | 17.62 | M. marinum |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines, such as THP-1 monocytic leukemia cells. The results suggest that while it exhibits antimicrobial activity, it also maintains a non-cytotoxic profile at certain concentrations, indicating a favorable therapeutic window .
Structure-Activity Relationship (SAR)
The effectiveness of This compound can be attributed to specific structural features:
- Triazole Core : Known for its broad-spectrum activity against fungi and bacteria.
- Pyridazine Substituent : Enhances anti-inflammatory effects.
- Chloro-Fluoro Substituents : Modulate lipophilicity and improve binding affinity to biological targets.
Research indicates that modifications in these substituents can significantly alter the compound's biological profile, highlighting the importance of SAR studies in drug development .
Case Studies
A notable study focused on the synthesis and evaluation of similar triazole-containing compounds demonstrated their efficacy against resistant strains of bacteria. The findings suggested that the introduction of specific functional groups could enhance antimicrobial potency while minimizing cytotoxic effects .
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN7O/c19-14-9-13(1-2-15(14)20)23-18(28)12-5-7-26(8-6-12)16-3-4-17(25-24-16)27-11-21-10-22-27/h1-4,9-12H,5-8H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZOEOSTBITKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














